molecular formula C12H17NO2 B8606615 [4-(4-Aminobutyl)phenyl]acetic acid CAS No. 876131-29-2

[4-(4-Aminobutyl)phenyl]acetic acid

Cat. No. B8606615
CAS RN: 876131-29-2
M. Wt: 207.27 g/mol
InChI Key: ADOYWAWBUCSLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Aminobutyl)phenyl]acetic acid is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(4-Aminobutyl)phenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-Aminobutyl)phenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

876131-29-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[4-(4-aminobutyl)phenyl]acetic acid

InChI

InChI=1S/C12H17NO2/c13-8-2-1-3-10-4-6-11(7-5-10)9-12(14)15/h4-7H,1-3,8-9,13H2,(H,14,15)

InChI Key

ADOYWAWBUCSLEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Azide 7 (1.7 g, 7.2 mmol) and triphenylphosphine (1.9 g, 7.2 mmol) were dissolved in a 10% solution of water in THF (66 mL) and stirred overnight at 25° C. Then more triphenylphosphine (0.8 g, 3 mmol) was added and the heating was continued at 60° C. (oil bath) for 6 h. The solvent was removed under reduced pressure and the residue was treated with 2M HCl (100 mL) and extracted with ethyl acetate (2×50 mL). The water fraction was collected and ammonium hydroxide was added until the pH reached approximately 13. The mixture was extracted with ethyl acetate (2×100 mL) then the organic fraction was washed with brine, water and dried with sodium sulfate. Ethyl acetate was removed under reduced pressure to give 0.8 g (53%) of amine 8.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Yield
53%

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